

# "2-[(3-Bromopyridin-2-yl)oxy]ethanol" molecular weight

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Compound of Interest

2-[(3-Bromopyridin-2yl)oxy]ethanol

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# Technical Guide: 2-[(3-Bromopyridin-2-yl)oxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties and a putative synthetic route for the novel compound **2-[(3-Bromopyridin-2-yl)oxy]ethanol**. Due to the limited availability of experimental data for this specific isomer, this document leverages established synthetic methodologies for analogous bromopyridine derivatives to propose a detailed experimental protocol. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known bioactivities of related pyridine-containing molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this compound for potential applications in medicinal chemistry and drug discovery.

## **Physicochemical Properties**

The molecular properties of **2-[(3-Bromopyridin-2-yl)oxy]ethanol** have been calculated and are summarized in the table below. These values are crucial for its characterization and for predicting its behavior in various experimental settings.



Property	Value
Molecular Formula	C7H8BrNO2
Molecular Weight	218.05 g/mol
IUPAC Name	2-[(3-bromopyridin-2-yl)oxy]ethanol
CAS Number	Not available

## **Proposed Synthesis**

While a specific synthetic protocol for **2-[(3-Bromopyridin-2-yl)oxy]ethanol** is not currently described in the scientific literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of similar pyridine-oxy-ethanol derivatives. The proposed synthesis involves a nucleophilic aromatic substitution reaction (SNAAr) between 3-bromo-2-chloropyridine and ethylene glycol.

### **Experimental Protocol:**

#### Materials:

- 3-bromo-2-chloropyridine
- · Ethylene glycol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography



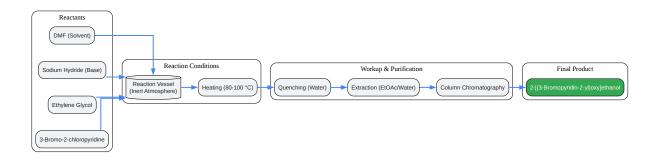
#### Procedure:

- To a stirred solution of ethylene glycol (10 equivalents) in anhydrous DMF (0.2 M relative to the limiting reagent) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium alkoxide.
- Add a solution of 3-bromo-2-chloropyridine (1 equivalent) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
- Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system
  (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

### **Synthesis Workflow**





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Caption: Proposed synthetic workflow for **2-[(3-Bromopyridin-2-yl)oxy]ethanol**.

## Potential Biological Activities and Signaling Pathways

Pyridine derivatives are a prominent class of heterocyclic compounds that are integral to numerous FDA-approved drugs and biologically active molecules.[1] Their diverse pharmacological profiles include antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] The introduction of a bromine atom can further modulate the biological activity of the parent molecule.

Given the structural motifs present in **2-[(3-Bromopyridin-2-yl)oxy]ethanol**, it is plausible that this compound may exhibit biological activities. For instance, many pyridine-containing compounds exert their effects by interacting with key cellular signaling pathways.

### **Potential Signaling Pathways of Interest:**



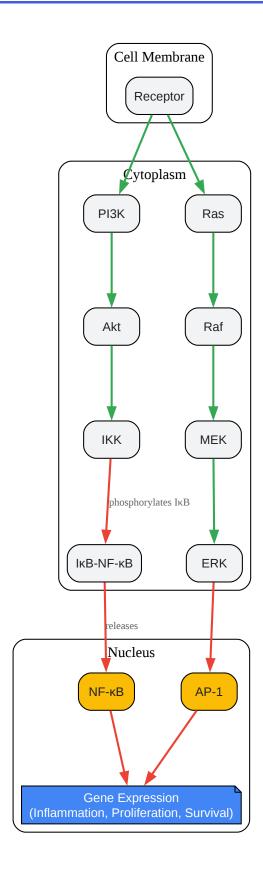




- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many small molecule inhibitors of the NF-κB pathway feature heterocyclic scaffolds.
- MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is involved in a
  wide range of cellular processes, including cell growth, differentiation, and apoptosis.
   Dysregulation of this pathway is a hallmark of many cancers.
- PI3K-Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a major signaling pathway that promotes cell survival and growth. It is frequently hyperactivated in various human cancers, making it a key target for drug development.

The diagram below illustrates the general interplay of these key signaling pathways, which could be potential targets for novel bromopyridine derivatives.





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Caption: Overview of key signaling pathways potentially modulated by bioactive compounds.



Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of **2-[(3-Bromopyridin-2-yl)oxy]ethanol**.

#### Conclusion

This technical guide provides the calculated molecular weight and a detailed, albeit putative, experimental protocol for the synthesis of **2-[(3-Bromopyridin-2-yl)oxy]ethanol**. While experimental data for this specific molecule is scarce, the information presented here, based on related compounds, offers a solid starting point for its synthesis and subsequent investigation. The exploration of its biological activities, particularly in the context of the signaling pathways discussed, may reveal novel therapeutic opportunities. Researchers are encouraged to use this guide as a resource for their investigations into this and other related bromopyridine derivatives.

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